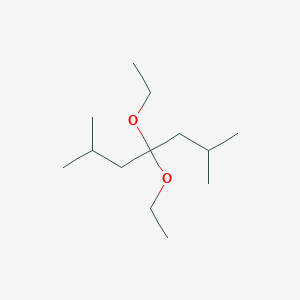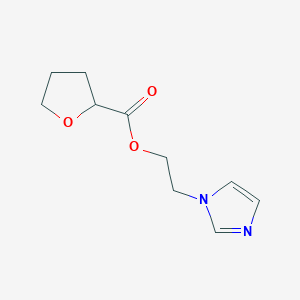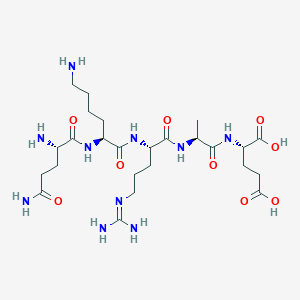![molecular formula C10H5BrClN5 B14232989 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-46-6](/img/structure/B14232989.png)
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromopyridinyl group and a chlorotriazolopyridazine moiety. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid under acidic conditions to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another class of triazole-containing compounds with diverse pharmacological properties.
Uniqueness
3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with tailored properties .
Propiedades
Número CAS |
596825-46-6 |
|---|---|
Fórmula molecular |
C10H5BrClN5 |
Peso molecular |
310.54 g/mol |
Nombre IUPAC |
3-(5-bromopyridin-3-yl)-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C10H5BrClN5/c11-7-3-6(4-13-5-7)10-15-14-9-2-1-8(12)16-17(9)10/h1-5H |
Clave InChI |
OJOGOIJRCDGMCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN2C1=NN=C2C3=CC(=CN=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)





![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)


![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)

![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)

